REACTION_SMILES
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[BrH:23].[CH3:24][C:25](=[O:26])[OH:27].[F:1][c:2]1[cH:3][c:4](-[c:10]2[n:11][cH:12][c:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[cH:14][cH:15]2)[cH:5][cH:6][c:7]1[O:8][CH3:9].[OH2:28]>>[F:1][c:2]1[cH:3][c:4](-[c:10]2[n:11][cH:12][c:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[cH:14][cH:15]2)[cH:5][cH:6][c:7]1[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCCCCCCc1ccc(-c2ccc(OC)c(F)c2)nc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCc1ccc(-c2ccc(OC)c(F)c2)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCCCCc1ccc(-c2ccc(O)c(F)c2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |